methyl 1-formylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-formylcyclopentane-1-carboxylate: is an organic compound with the molecular formula C₈H₁₂O₃. It is a derivative of cyclopentane, featuring both a formyl group and a carboxylate ester group attached to the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-formylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-cyanocyclopentane-1-carboxylate with a formylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize yield and minimize by-products. The final product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed:
Oxidation: 1-formylcyclopentane-1-carboxylic acid.
Reduction: Methyl 1-hydroxymethylcyclopentane-1-carboxylate.
Substitution: Methyl 1-aminocyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 1-formylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-formylcyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with biological targets .
Comparison with Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: Similar in structure but lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: Methyl 1-formylcyclopentane-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
84393-03-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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